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Compound of Interest

Compound Name: 2-Hydroxy-4-methylbenzaldehyde

Cat. No.: B1293496

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Hydroxy-4-methylbenzaldehyde, a key aromatic aldehyde with applications in various fields
of chemical synthesis and analysis. The following sections detail its nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental
protocols for acquiring these spectra. This document is intended to serve as a valuable
resource for researchers and professionals involved in the identification, characterization, and
utilization of this compound.

Spectroscopic Data Summary

The structural elucidation of 2-Hydroxy-4-methylbenzaldehyde is supported by a combination
of spectroscopic techniques. The data presented in the following tables provide key insights
into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule. The *H and 13C NMR data for 2-Hydroxy-4-methylbenzaldehyde are summarized
below.

IH NMR Data

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1293496?utm_src=pdf-interest
https://www.benchchem.com/product/b1293496?utm_src=pdf-body
https://www.benchchem.com/product/b1293496?utm_src=pdf-body
https://www.benchchem.com/product/b1293496?utm_src=pdf-body
https://www.benchchem.com/product/b1293496?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

11.12 S 1H Ar-OH

9.71 S 1H CHO

7.35 d 1H Ar-H

6.81 d 1H Ar-H

6.74 S 1H Ar-H

2.30 S 3H CHs
13C NMR Data

Chemical Shift (8) ppm Assighment

196.8 CHO

162.2 C-OH

147.3 Ar-C

136.2 Ar-C

121.7 Ar-C

120.3 Ar-C

117.8 Ar-C

21.8 CHs

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
characteristic absorption bands for 2-Hydroxy-4-methylbenzaldehyde are listed below.
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Wavenumber (cm~?)

Assignment

3000-3400 (broad)

O-H stretch

2920 C-H stretch (aromatic)
2860 C-H stretch (aldehyde)
1650 C=0 stretch (aldehyde)

1610, 1580, 1480

C=C stretch (aromatic)

1280

C-O stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The key mass-to-charge ratios (m/z) for 2-Hydroxy-4-methylbenzaldehyde are

presented below.[1]

miz Relative Intensity Assighment

136 High [M]* (Molecular lon)
135 Base Peak [M-H]*

107 Moderate [M-CHO]*

77 Moderate [CeHs]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument parameters and sample preparation may require optimization based on the specific

equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Hydroxy-4-methylbenzaldehyde

in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-de) in a clean, dry 5 mm

NMR tube. Ensure the sample is fully dissolved.
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o Data Acquisition:

o

Insert the sample into the NMR spectrometer.

[¢]

Lock the spectrometer onto the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve optimal homogeneity.

[e]

For *H NMR, acquire the spectrum using a standard pulse sequence.

o

For 3C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain
singlets for each carbon.

» Data Processing:

[¢]

Apply a Fourier transform to the acquired free induction decay (FID).

[¢]

Phase the resulting spectrum.

[e]

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS).

[e]

Integrate the peaks in the *H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of 2-Hydroxy-4-methylbenzaldehyde with approximately
100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Place a portion of the powder into a pellet press and apply pressure to form a transparent
or translucent pellet.

o Data Acquisition:

o Place the KBr pellet in the sample holder of the FTIR spectrometer.
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o Acquire a background spectrum of the empty sample compartment.
o Acquire the sample spectrum.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of 2-Hydroxy-4-methylbenzaldehyde in a
volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Common
ionization techniques include Electron lonization (EI) or Electrospray lonization (ESI).

« lonization: The sample molecules are ionized in the source. In El, a high-energy electron
beam bombards the sample, causing fragmentation.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

» Detection: The separated ions are detected, and their abundance is recorded as a function of
their m/z ratio, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an
unknown compound, such as 2-Hydroxy-4-methylbenzaldehyde, using the spectroscopic
techniques discussed.
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Workflow for Structural Elucidation of 2-Hydroxy-4-methylbenzaldehyde
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Caption: Logical workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Analysis of 2-Hydroxy-4-
methylbenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293496#spectroscopic-data-for-2-hydroxy-4-
methylbenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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